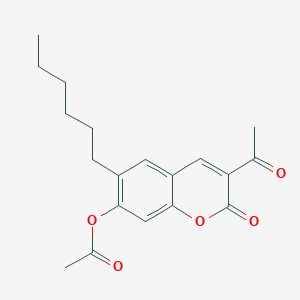

3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyl-6-hexyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-4-5-6-7-8-14-9-15-10-16(12(2)20)19(22)24-18(15)11-17(14)23-13(3)21/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFWQUNEUORAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Acetyl 6 Hexyl 2 Oxo 2h Chromen 7 Yl Acetate

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are crucial for elucidating the molecular structure and electronic properties of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate (B1210297), the spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A hypothetical data table for the FTIR analysis is presented below:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955-2850 | C-H stretch | Hexyl group (alkane) |

| ~1750-1735 | C=O stretch | Acetate group (ester) |

| ~1720-1700 | C=O stretch | Lactone (α,β-unsaturated ester) |

| ~1680-1660 | C=O stretch | Acetyl group (ketone) |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1200-1000 | C-O stretch | Ester and lactone groups |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromenone core, being a conjugated system, is expected to exhibit strong absorption in the UV-Vis region. The analysis would reveal the wavelengths of maximum absorption (λmax), which correspond to π→π* and n→π* electronic transitions.

A hypothetical data table for the UV-Vis analysis is presented below:

| Solvent | λmax (nm) | Type of Transition |

| Ethanol | Data not available | π→π |

| Ethanol | Data not available | n→π |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

A hypothetical data table for the crystallographic analysis is presented below:

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Elemental Analysis for Compound Purity and Composition

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized compound. The theoretical percentages are calculated from the molecular formula (C₂₀H₂₄O₅), and the experimental values are determined analytically.

A hypothetical data table for the elemental analysis is presented below:

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 69.75 | Data not available |

| Hydrogen (H) | 7.02 | Data not available |

| Oxygen (O) | 23.23 | Data not available |

Computational Chemistry and Theoretical Investigations of 3 Acetyl 6 Hexyl 2 Oxo 2h Chromen 7 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate (B1210297).

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate, with its flexible hexyl chain, this process is particularly important as it can adopt multiple low-energy conformations.

Theoretical studies on related coumarin (B35378) derivatives often employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to perform geometry optimization. nih.govsciencepg.com This level of theory has been shown to provide structural parameters that are in good agreement with experimental data from X-ray crystallography for similar compounds. sciencepg.com The optimization process for this compound would involve systematically exploring the conformational space of the hexyl and acetyl groups to identify the global minimum energy structure. The planarity of the coumarin ring system is a key feature, though minor deviations can occur depending on the substituents. nih.gov

Conformational analysis would reveal the preferred spatial arrangement of the hexyl chain, which can influence the molecule's solubility, crystal packing, and interactions with biological targets. The relative energies of different conformers would be calculated to determine their population at a given temperature.

The electronic properties of a molecule are crucial for understanding its reactivity, optical properties, and potential applications in materials science. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are key to describing chemical reactivity.

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO band gap, is a critical parameter that relates to the molecule's chemical stability and electronic excitability. researchgate.net A large band gap generally implies high stability and low reactivity.

For coumarin derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system. mdpi.com The introduction of the acetyl, hexyl, and acetate groups on the coumarin scaffold of this compound would be expected to modulate the HOMO and LUMO energy levels and, consequently, the band gap. Based on studies of analogous compounds, the following is a representative table of calculated electronic properties.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Band Gap (ΔE) | 4.5 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar coumarin derivatives.

Vibrational frequency analysis, performed using DFT, serves two primary purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific frequencies can be assigned to the stretching and bending of particular bonds or functional groups.

For instance, the characteristic stretching frequencies of the carbonyl groups (in the pyrone ring, acetyl, and acetate moieties) and the C-O and C-C bonds within the coumarin core and its substituents can be predicted. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the compound's structure. Studies on similar coumarins have shown good agreement between DFT-calculated and experimentally measured vibrational spectra. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While DFT provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the hexyl chain in different solvents or within a biological environment like a cell membrane. researchgate.net By simulating the molecule over nanoseconds or longer, researchers can observe the transitions between different conformations and understand the dynamic equilibrium of the system.

Furthermore, MD simulations can shed light on the interactions between the coumarin derivative and solvent molecules, ions, or other solutes. This information is crucial for understanding its solubility and transport properties. In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex over time. nih.gov

Molecular Docking Studies for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the ligand (the coumarin derivative) into the binding site of the receptor in various conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity.

Molecular docking studies can provide valuable predictions about the binding affinity of this compound to a specific biomolecular target. The scoring function provides a numerical value, often expressed as a binding energy or a docking score, which can be used to rank different ligands or different binding poses of the same ligand. nih.gov

In addition to predicting binding affinity, docking studies reveal the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, a docking study might show that the carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor with a specific amino acid residue in the active site of an enzyme. The hexyl group might be predicted to engage in hydrophobic interactions with a nonpolar pocket of the protein.

The following table illustrates the type of data that can be obtained from a molecular docking study of this compound with a hypothetical protein target.

| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | Tyr234, Ser156 | Hydrogen Bond |

| Leu289, Phe345 | Hydrophobic | ||

| Receptor Y | -7.2 | Arg120 | Electrostatic |

| Val98, Ile150 | Hydrophobic |

Note: The data in this table is hypothetical and serves as an example of the output from molecular docking studies.

These computational predictions can guide the design of new derivatives with improved binding affinities and selectivity, and they can also help in formulating hypotheses about the molecule's mechanism of action that can be tested experimentally.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). biointerfaceresearch.comrjptonline.org This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov

For a coumarin derivative like this compound, the process would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of the coumarin derivative is generated and its energy is minimized to achieve the most stable conformation. A target protein receptor is selected from a database like the Protein Data Bank (PDB), and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity. rjptonline.org

Molecular Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. biointerfaceresearch.comnih.gov The program then explores various possible conformations and orientations of the ligand within the site, calculating a binding energy or docking score for each pose. rjptonline.org The pose with the lowest binding energy is generally considered the most favorable. rjptonline.org

Analysis of Interactions: The resulting ligand-receptor complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. nih.gov

Studies on various coumarin derivatives have used this approach to rationalize their inhibitory activity against targets like acetylcholinesterase, carbonic anhydrases, and cannabinoid receptors. biointerfaceresearch.comnih.govnih.gov Such models can clarify structure-activity relationships, explaining why certain substituents on the coumarin ring enhance or decrease biological activity. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comnih.gov By partitioning the crystal electron density, it defines a unique surface for a molecule, allowing for the mapping of close intermolecular contacts. mdpi.com This technique provides detailed insights into how molecules are arranged in the solid state and which forces govern their packing. rsc.org

The analysis generates several graphical representations:

d_norm Surface: This property is mapped onto the Hirshfeld surface, using a red-white-blue color scale to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (implying strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. mdpi.comnih.gov

For coumarin derivatives, Hirshfeld analysis typically reveals the prevalence of several key interactions. tandfonline.com While specific data for this compound is not available, studies on similar coumarins provide a general overview of expected interactions. nih.gov

| Interaction Type | Typical Percentage Contribution in Coumarin Crystals | Description |

| H···H | 40 - 70% | Hydrogen-hydrogen contacts are generally the most abundant, reflecting the hydrogen-rich exterior of organic molecules. tandfonline.comnih.govnih.gov |

| O···H/H···O | 10 - 30% | These represent hydrogen bonds and other close contacts between oxygen and hydrogen atoms, which are crucial for stabilizing the crystal structure. tandfonline.comnih.gov |

| C···H/H···C | 10 - 20% | These contacts are indicative of weaker C–H···π interactions or other van der Waals forces. tandfonline.comnih.gov |

| C···C | < 10% | Carbon-carbon contacts often suggest the presence of π–π stacking interactions between the aromatic rings of adjacent coumarin molecules. rsc.org |

This quantitative analysis helps crystal engineers understand and predict the packing motifs of molecules, which influences physical properties like solubility and melting point. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds (like coumarin analogues) with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.govresearchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., dipole moment), and topological indices that describe molecular shape and branching. nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of the most relevant descriptors to the biological activity. nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested. Internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model generation) are performed to ensure the model is robust and not due to chance correlation. nih.govresearchgate.net

For coumarin derivatives, QSAR models have been successfully developed to predict activities such as antioxidant, anticancer, and enzyme inhibitory effects. nih.govresearchgate.nettandfonline.com The resulting models can reveal which structural features are most important for a desired biological effect. For example, a model might indicate that increasing lipophilicity and the number of hydrogen bond donors enhances the inhibitory activity of a coumarin derivative against a specific enzyme. nih.gov This information is invaluable for the rational design of new, more potent compounds. researchgate.net

Mechanistic Insights and Structure Activity Relationship Sar Studies of 3 Acetyl 6 Hexyl 2 Oxo 2h Chromen 7 Yl Acetate and Analogs

Investigation of Molecular Target Engagement Methodologies

To elucidate the biological activities of 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate (B1210297) and related coumarin (B35378) derivatives, a variety of methodological approaches are employed to study their interactions with specific molecular targets. These methodologies range from enzyme inhibition assays to receptor binding studies and analysis of signaling pathway modulation.

Enzyme Inhibition Assay Methodologies (e.g., VEGFR2, Topoisomerase II, Cholinesterase, Monoamine Oxidase)

Enzyme inhibition is a primary mechanism through which coumarin derivatives exert their pharmacological effects. Standardized assay methodologies are crucial for determining the potency and selectivity of these compounds against various enzymatic targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Assays: The anti-angiogenic potential of coumarin derivatives is often assessed by their ability to inhibit VEGFR-2, a key receptor tyrosine kinase. mdpi.com Methodologies typically involve in vitro kinase assays using purified recombinant human VEGFR-2. The inhibitory activity is quantified by measuring the phosphorylation of a substrate, often through methods like ELISA or radiometric assays that detect the transfer of radiolabeled phosphate (B84403) from ATP to the substrate. nih.gov The half-maximal inhibitory concentration (IC50) values are then calculated to compare the potency of different analogs. For instance, certain coumarin derivatives have demonstrated significant VEGFR-2 inhibition, with IC50 values comparable to reference inhibitors like Sorafenib. mdpi.comnih.gov

Topoisomerase II Inhibition Assays: Topoisomerases are vital enzymes in DNA replication and transcription, making them key targets for anticancer agents. mdpi.com The inhibitory effect of coumarin analogs on topoisomerase II is commonly evaluated using DNA relaxation or decatenation assays. nih.govnih.gov These assays utilize supercoiled plasmid DNA or catenated DNA as substrates. In the presence of a topoisomerase II inhibitor, the enzyme's ability to relax the supercoiled DNA or decatenate the intertwined DNA circles is diminished. The results are visualized using agarose (B213101) gel electrophoresis, where the different DNA topologies can be separated and quantified. nih.govnih.gov Topoisomerase II inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with other steps of the enzymatic cycle. mdpi.commdpi.com

Cholinesterase Inhibition Assays: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The inhibitory activity of coumarin derivatives against these enzymes is typically determined using a spectrophotometric method developed by Ellman. This assay measures the activity of cholinesterase by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor allows for the calculation of IC50 values. nih.gov Numerous coumarin derivatives have been screened using this method, revealing moderate to potent inhibitory activities against both AChE and BChE. nih.govrsc.org

Monoamine Oxidase (MAO) Inhibition Assays: MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters, and their inhibition is relevant for treating depression and neurodegenerative diseases. scienceopen.com The inhibitory potential of coumarin analogs against MAO isoforms is often assessed using fluorescence-based high-throughput screening methods. researchgate.net These assays employ a fluorescent substrate that, upon oxidation by MAO, generates a fluorescent product. The enzyme activity is directly proportional to the rate of fluorescence increase. The presence of an inhibitor reduces this rate, allowing for the determination of its potency and selectivity for MAO-A versus MAO-B. scienceopen.comresearchgate.net

Receptor Binding Study Approaches

Investigating the interaction of coumarin derivatives with specific receptors is essential for understanding their mechanism of action. Radioligand binding assays are a common and powerful technique for this purpose.

These assays involve the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and the test compound. The principle is based on the competition between the radiolabeled ligand and the test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a decrease in this signal in the presence of the test compound indicates that it is competing for the same binding site. This allows for the determination of the binding affinity (Ki) of the test compound for the receptor. nih.gov Such methods have been used to evaluate coumarin derivatives for their affinity to various receptors, including cannabinoid receptors. nih.govhelsinki.fi Another approach involves fluorescence-based competitive binding assays, where a fluorescently labeled ligand is used, offering a non-radioactive alternative. mdpi.com

Methodological Frameworks for Signaling Pathway Modulation Analysis

Coumarin derivatives can exert their biological effects by modulating intracellular signaling pathways. researchgate.net The analysis of these modulations often involves a combination of molecular and cellular biology techniques.

A common approach is to use cell-based assays where cells are treated with the coumarin compound, and changes in the activation state of key signaling proteins are measured. Western blotting is a widely used technique to detect changes in protein expression levels or their phosphorylation status, which is often indicative of pathway activation or inhibition. For example, studies have investigated the ability of coumarins to modulate pathways like the PI3K/mTOR and Wnt signaling cascades. researchgate.net Reporter gene assays are another valuable tool, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest. Changes in reporter gene expression provide a quantitative measure of pathway activity. Furthermore, transcriptomic analyses, such as RNA-Seq, can provide a global view of the changes in gene expression induced by a coumarin derivative, offering insights into the affected signaling networks. biorxiv.org

Elucidation of Structure-Activity Relationships within the Chromen-2-one Scaffold

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the chromen-2-one core. SAR studies aim to identify the key structural features that govern the potency and selectivity of these compounds for their molecular targets. scienceopen.comscienceopen.com

Influence of Substituents at C-3, C-6, and C-7 on Molecular Interactions

The substitution pattern on the coumarin ring system plays a crucial role in modulating its affinity and selectivity for various enzymes and receptors. nih.gov

C-3 Position: The C-3 position is a common site for modification and significantly influences the biological profile of coumarins. Introduction of a substituent at this position has been shown to be important for MAO inhibitory activity. scienceopen.com For instance, 3-phenyl substitution can enhance MAO-B inhibition, while other substitutions like alkyl groups are also explored. scienceopen.comnih.gov The nature of the group at C-3 can impact interactions within the active site of target enzymes. For example, studies on coumarins with cycloalkyl groups at C-3 have highlighted the importance of these substituents in defining the solid-state architecture through weak intermolecular interactions. mdpi.com

C-6 Position: Substitutions at the C-6 position of the benzene (B151609) ring of the coumarin scaffold can also modulate activity. For instance, the presence of a bromo group at C-6 in some 3-acetylcoumarin (B160212) derivatives has been explored in the context of developing new heterocyclic compounds with antiproliferative activity. nih.govnih.gov

C-7 Position: The C-7 position is frequently substituted with hydroxyl, alkoxy, or other functional groups, which can significantly affect the compound's properties. The nature and length of the substituent at this position can influence the specificity and selectivity for targets like MAO. scienceopen.com For example, a 7-benzyloxy group has been associated with potent MAO-B inhibition. nih.gov The presence of an acetate group at C-7, as in the title compound, introduces an ester functionality that can influence solubility and potential metabolic pathways.

Role of Acetyl and Hexyl Moieties in Modulating Molecular Recognition

The specific substituents in 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate, namely the acetyl and hexyl groups, are expected to play distinct roles in its interaction with biological targets.

Acetyl Moiety at C-3: The 3-acetyl group is a key feature in many biologically active coumarins. nih.govnih.gov This group can participate in hydrogen bonding and other electrostatic interactions within the binding pockets of target proteins. For example, in some acetylcholinesterase inhibitors, the acetyl group at the 8-position of the coumarin moiety has been shown to form hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.com The 3-(bromoacetyl)coumarin (B1271225) scaffold, a derivative of 3-acetylcoumarin, is a versatile precursor for synthesizing a wide range of heterocyclic compounds with various biological activities. nih.govmdpi.com

Hexyl Moiety at C-6: The presence of a hexyl group at the C-6 position introduces a significant lipophilic character to the molecule. Lipophilicity is a critical factor in modulating the inhibition of enzymes like MAO-B, where lipophilic interactions often play a major role. nih.gov An alkyl chain like hexyl can engage in hydrophobic interactions with nonpolar regions of a protein's binding site, potentially enhancing binding affinity. SAR studies on cannabinoid receptor agonists have shown that lipophilic substituents at various positions on the coumarin core are crucial for their affinity and selectivity. universiteitleiden.nl

The combination of the acetyl group, the lipophilic hexyl chain, and the acetoxy group in this compound suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. The precise nature and strength of these interactions would determine its specific biological activity profile.

The following table summarizes the inhibitory activities of various coumarin derivatives against different enzymes, illustrating the impact of different substitution patterns.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Reference |

| 3-phenyl coumarin derivative | MAO-B | Ki = 0.19 µM | scienceopen.com |

| 4-phenyl coumarin derivative | MAO-A | Ki = 0.39 µM | scienceopen.com |

| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | IC50 = 1.14 nM | nih.gov |

| N1-(coumarin-7-yl) derivatives | BChE | IC50 = 2.0 nM - 442 µM | nih.gov |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative | AChE | IC50 = 1.52 µM | mdpi.com |

| Coumarin-amino acid derivative (4k) | VEGFR-2 | IC50 = 23.6 µM | mdpi.com |

| Coumarin-amino acid derivative (4k) | Topoisomerase-II | IC50 = 4.1 µM | mdpi.com |

| 3-butyl-7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one | Cannabinoid Receptor (CB2) | Ki = 6.5 nM | helsinki.fi |

Photophysical Properties and Their Mechanistic Basis

The photophysical characteristics of coumarin derivatives are predominantly dictated by intramolecular charge transfer (ICT) from the electron-donating substituents on the benzo moiety to the electron-withdrawing group at the 3-position of the pyrone ring. mdpi.com For this compound, the 7-acetoxy group and the 6-hexyl group act as electron donors, while the 3-acetyl group serves as the electron acceptor. This ICT process is fundamental to its fluorescence and other light-mediated properties.

While many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ) where their emission is suppressed in high concentrations or solid states, certain coumarin derivatives exhibit the opposite phenomena of Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE). scite.ai This effect is typically observed in molecules that possess rotatable groups.

The AIE/AEE mechanism is based on the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, molecules like this compound can undergo various intramolecular rotations and vibrations, particularly around the acetyl and hexyl groups. These motions provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. nih.gov However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to relax through radiative pathways, leading to a significant enhancement in fluorescence intensity. nih.govnih.gov

For instance, studies on a 3-acetyl coumarin derivative functionalized with phenylhydrazine (B124118) revealed a quenching of fluorescence in solution, but a marked increase in emission in the solid state. This was attributed to an AIE effect caused by rotational restraints and molecular stacking in the crystal lattice. mdpi.com Similarly, other research has shown that weakening the structural rigidity in a coumarin derivative can promote out-of-plane twisting and accelerate non-radiative decay in solution, a process that is blocked upon aggregation, thereby activating strong fluorescence. nih.gov Given the presence of flexible acetyl and hexyl substituents, this compound is a candidate for exhibiting AIE or AEE characteristics.

The fluorescence quantum yield (ΦF) is a critical parameter that measures the efficiency of the fluorescence process. It is highly sensitive to the substitution pattern on the coumarin core. The electron-donating strength of the substituent at the C-7 position plays a particularly crucial role. The general trend for fluorescence intensity and quantum yield based on the C-7 substituent is: N(Alkyl)2 > OH > OCH3 > OCOCH3 > H. mdpi.comresearchgate.net

The 7-acetoxy group in the target compound is a weaker electron-donating group compared to hydroxyl or amino groups, which suggests that its fluorescence quantum yield would be moderate. Research on 3-substituted-7-acetoxy coumarin derivatives confirms that the nature and position of substituents significantly influence the fluorescence behavior. researchgate.netnih.gov The presence of an electron-withdrawing group at the 3-position, such as the acetyl group, generally creates a push-pull system that can enhance fluorescence, but very strong electron-withdrawing groups can sometimes decrease the quantum yield. researchgate.net

The table below presents photophysical data for several 3-acetyl-coumarin analogs, illustrating the impact of the C-7 substituent on quantum yield.

| Compound | Substituent at C-7 | Absorption λmax (nm) in Acetonitrile | Emission λmax (nm) in Acetonitrile | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 3-acetyl-2-oxo-2H-chromene | -H | 296 | No Emission | - | mdpi.com |

| 3-acetyl-7-diethylamino-2-oxo-2H-chromene | -N(CH2CH3)2 | 428 | 494 | 0.83 | mdpi.com |

| 3-acetyl-7-hydroxy-2-oxo-2H-chromen-2-one | -OH | 356 | 453 | 0.32 | mdpi.comacs.org |

| 3-acetyl-7-methoxy-2-oxo-2H-chromen-2-one | -OCH3 | 347 | 432 | 0.02 | mdpi.com |

Photostability is another vital consideration for practical applications. Coumarin derivatives are generally known for their good photostability, but this can be influenced by substituents. The specific effects of the 6-hexyl and 7-acetoxy groups on the photostability of the 3-acetylcoumarin core would require dedicated experimental evaluation.

Coumarins can function as photosensitizers, molecules that generate reactive oxygen species (ROS) upon light absorption. This property is exploited in applications like photodynamic therapy (PDT). The mechanism typically involves the following steps:

Excitation: The coumarin molecule absorbs a photon, transitioning from its ground state (S0) to an excited singlet state (S1).

Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a longer-lived excited triplet state (T1). The efficiency of this process is a key determinant of photosensitizing ability.

Energy Transfer (Type II Mechanism): The triplet-state photosensitizer can transfer its energy to molecular oxygen (3O2), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (1O2).

Electron Transfer (Type I Mechanism): Alternatively, the triplet-state photosensitizer can react with a substrate through electron transfer to produce radical ions, which can further react with oxygen to form other ROS like superoxide (B77818) anions.

Substitutions on the coumarin ring can significantly influence the efficiency of intersystem crossing. nih.gov The presence of the carbonyl group within the 3-acetyl substituent on this compound may enhance ISC, thereby potentially increasing its capacity as a photosensitizer. Studies have shown that substitutions at the 6 or 7 positions of the benzopyrone ring can confer photosensitizing capabilities. nih.gov

Chiroptical Properties and Stereochemistry

While this compound is an achiral molecule, its derivatives can be made chiral, enabling the study of their chiroptical properties. These properties are highly dependent on the three-dimensional structure and stereochemistry of the molecule.

Helicity, or the screw-like arrangement of a molecule's structure, is a fundamental aspect of chirality. In coumarin systems, helicity can be induced by introducing steric hindrance or by attaching chiral auxiliaries. For example, fusing the coumarin core into a larger, sterically crowded helical scaffold (a helicene) can create molecules with a defined helical turn. acs.org The steric forces within such helical structures can stabilize otherwise transient intermediates and influence their reactivity. acs.org

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality of molecules. It measures the differential absorption of left and right circularly polarized light. For chiral coumarin derivatives, the CD spectrum provides a unique fingerprint of its absolute configuration and conformation in solution.

Studies involving proline-substituted coumarins have demonstrated that by comparing experimentally measured CD spectra with those calculated using quantum chemistry methods, it is possible to determine the dominant conformer of the molecule in solution. nih.gov This approach allows for detailed insights into the local structure around the chromophore. nih.gov

Furthermore, a clear helicity rule has been established for related chromane (B1220400) chromophores, where a P/M helicity of the heterocyclic ring consistently leads to a specific sign (negative/positive) in the CD signal associated with the 1Lb electronic transition. mdpi.com This indicates that CD spectroscopy can be a reliable tool for assigning the absolute configuration of chiral coumarin analogs by probing the helicity induced in the chromophore system.

Advanced Applications and Emerging Research Directions for 3 Acetyl 6 Hexyl 2 Oxo 2h Chromen 7 Yl Acetate

Applications in Chemical Biology Probes

The inherent photoluminescent properties of the coumarin (B35378) scaffold make its derivatives prime candidates for the development of probes to investigate complex biological systems.

Coumarin derivatives are widely recognized for their fluorescent properties, which are fundamental to their application in biology, chemistry, and biomedicine. mdpi.com The photophysical characteristics of these compounds, including high quantum yields and significant Stokes shifts, can be finely tuned through chemical modification at various positions on the chromen-2-one core. mdpi.com For instance, the introduction of different substituents at the 3, 6, and 7-positions can alter the absorption and emission profiles, making them suitable for use as fluorescent probes and labels. mdpi.com

Research into related structures, such as 3-azolyl-7-diethylaminocoumarins, has demonstrated that modifying the 3-position substituent can lead to bathochromic (red) shifts in both absorption and fluorescence maxima, along with increased molar absorptivity and fluorescence intensity. pharm.or.jp This principle of tunable fluorescence is central to designing probes like 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate (B1210297) for specific biological targets. Coumarin-based fluorescent chemosensors have been extensively used in bioorganic chemistry and molecular recognition, highlighting the potential of this class of compounds. mdpi.com Hybrid compounds derived from the reaction of 3-acetyl-2H-chromene-2-one with other molecules, like phenylhydrazine (B124118), have shown synergistic effects in their fluorescent properties, leading to applications as on-off sensors. mdpi.com

Table 1: Photophysical Properties of a Related 3-Acetylcoumarin (B160212) Derivative Data for 3-Acetyl-7-hydroxy-2-chromen-2-one, a precursor to acetylated derivatives.

| Solvent | Absorption Max (λ_Abs) | Emission Max (λ_Em_) |

| THF | 359 nm | 460 nm |

| Acetonitrile | 356 nm | 453 nm |

| Source: MDPI mdpi.com |

Beyond fluorescent labeling, coumarin derivatives serve as valuable synthons for creating more complex heterocyclic compounds with potential biological activities. These activities can be harnessed to develop tool compounds for probing and elucidating biological pathways, particularly in disease states like cancer. For example, 3-acetyl-6-bromo-2H-chromen-2-one has been utilized as a starting material for the synthesis of a variety of new heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles. nih.govresearchgate.net

Several of these newly synthesized derivatives have shown promising antitumor activity against cell lines such as the liver carcinoma cancer cell line (HEPG2-1). nih.govresearchgate.netnih.gov By exhibiting cytotoxic activity, these molecules can be used as chemical tools to investigate the specific cellular mechanisms and signaling pathways involved in cancer cell proliferation and survival. The structure-activity relationship studies of these compounds help in identifying the key molecular features responsible for their biological effects, thereby aiding in the elucidation of pathways that could be targeted for therapeutic intervention. preprints.org

Development of Bioorganic and Functional Materials

The unique photophysical and electronic properties of coumarins extend their utility into the realm of materials science, where they are used to create novel functional materials.

Photoluminescent organic compounds derived from coumarins are integral to the development of optoelectronic materials. mdpi.com They have found applications in devices and technologies requiring light absorption and emission, such as optical data storage and lasers. mdpi.com The electronic properties of these molecules can be investigated to understand their potential in this field.

A study on 3-acetyl-6-bromocoumarin, a structurally similar compound, revealed its semiconductor behavior. journalskuwait.org The optical band gap of this compound was determined to be between 3.092 eV and 3.110 eV in DMSO and DMF solvents, respectively, at a concentration of 120 µM. journalskuwait.org This property indicates its potential for use in optoelectronic devices like diodes and sensors. The ability to modify the coumarin structure, such as by introducing a hexyl group at C-6 and an acetate at C-7, allows for the tuning of these electronic properties to meet the specific requirements of different optoelectronic applications.

A key advantage of the coumarin scaffold is the ability to readily modify its photophysical properties through targeted synthetic chemistry. mdpi.com Substitutions at positions 3, 6, 7, and 8 of the coumarin ring can be used to create hybrid materials with tailored absorption, emission, and quantum yield characteristics. mdpi.com This tunability is crucial for the design of advanced functional materials.

Future Perspectives in Synthetic Methodologies

The continued exploration of novel applications for 3-acetylcoumarin derivatives relies on the development of efficient and versatile synthetic methods.

The Knoevenagel condensation is a well-established and high-yielding method for the synthesis of the 3-acetyl-2H-chromen-2-one core, typically involving the reaction of a substituted salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776). mdpi.comconnectjournals.com Future research may focus on optimizing these conditions, for instance, through the use of microwave irradiation or novel catalysts like nano ZnO to improve reaction times and yields. connectjournals.com

The 3-acetylcoumarin structure is a valuable synthon for building more complex heterocyclic systems. acgpubs.org The title compound can be prepared by the reaction of 3-acetyl-2-oxo-2H-chromen-7-yl acetate with benzyloxyamine. nih.gov The reactivity of the acetyl group allows for transformations into various derivatives, such as oximes, hydrazones, and Schiff bases, each with unique properties and potential applications. mdpi.comnih.gov Future synthetic strategies will likely explore the use of 3-acyl(aroyl)coumarins in multicomponent reactions and cycloaddition reactions to rapidly generate molecular diversity. acgpubs.org Developing methodologies to selectively functionalize the hexyl group or modify the acetate ester could further expand the chemical space and lead to new materials and probes with enhanced properties.

Chemo- and Regioselective Synthesis of Complex Coumarin Architectures

The synthesis of complex coumarin derivatives, a class of compounds to which 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate belongs, demands precise control over chemical reactions to ensure the desired arrangement of atoms within the molecule. This precision, known as chemo- and regioselectivity, is paramount for creating compounds with specific biological activities and material properties. Researchers employ a variety of established named reactions to construct the coumarin core, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, Wittig reaction, and Claisen rearrangement. acs.orgrsc.orgnih.gov

The Pechmann condensation, for instance, is a widely utilized method that involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst to form 4-substituted coumarins. rsc.org The strategic selection of substituted phenols and β-ketoesters allows for the introduction of diverse functional groups at specific positions on the coumarin scaffold.

A notable example of regioselective synthesis is the creation of coumarin-annulated polycyclic heterocycles. mdpi.com This process can involve a sequential Claisen rearrangement and a tin-hydride mediated radical cyclization. mdpi.com The Claisen rearrangement of a precursor molecule, followed by the radical cyclization, proceeds smoothly to yield complex, multi-ring structures in high yields. mdpi.com Such methodologies are operationally simple and provide a convenient route to novel coumarin-based polyheterocycles. mdpi.com

The table below summarizes various synthetic methods for coumarin derivatives, highlighting the reaction, catalysts, and typical yields, which are crucial for achieving chemo- and regioselectivity.

| Reaction Type | Catalyst/Reagent | Key Features | Typical Yields |

| Pechmann Condensation | Deep Eutectic Solvent (DES) | Green, efficient, reusable catalyst, rapid reaction. acs.org | 60-98% acs.org |

| Knoevenagel Condensation | Phosphotungstic Acid | Eco-friendly, mild conditions, microwave irradiation. wisdomlib.org | High wisdomlib.org |

| Claisen Rearrangement/Radical Cyclization | nBu3SnH and AIBN | Regioselective synthesis of polycyclic heterocycles. mdpi.com | High mdpi.com |

| Solvent-free reaction | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Synthesis of 3-aryl coumarins, eco-friendly. nih.gov | 61-91% nih.gov |

Sustainable and Efficient Synthesis Approaches

In recent years, the principles of green chemistry have become a significant driving force in the synthesis of coumarin derivatives. These approaches aim to develop environmentally benign and economically viable methods that produce high yields of biologically active compounds. wisdomlib.org A key focus is the use of non-toxic, reusable catalysts and the reduction or elimination of hazardous solvents. rsc.orgwisdomlib.org

Deep eutectic solvents (DES), which are mixtures of choline (B1196258) chloride and substances like L-(+)-tartaric acid, have emerged as green and efficient media for coumarin synthesis. acs.org In the Pechmann condensation, DES can act as both the solvent and the catalyst, and it can be recycled and reused multiple times without a significant drop in product yield. acs.org This versatility has been demonstrated in the synthesis of a variety of substituted coumarins in good to excellent yields. acs.org

Other green catalysts that have been successfully employed include phosphotungstic acid and Brønsted acidic pyridinium-based ionic liquids. rsc.orgwisdomlib.org Phosphotungstic acid, a commercially available and non-toxic heteropoly acid, facilitates the Knoevenagel condensation under microwave irradiation, which significantly accelerates the reaction and enhances yields. wisdomlib.org Similarly, task-specific ionic liquids have been used in solvent-free conditions for the Pechmann condensation, providing good to excellent yields at room temperature with reduced reaction times. rsc.org The ionic liquid catalyst can also be recycled and reused. rsc.org

The use of enzymes as catalysts is another promising avenue for the sustainable synthesis of coumarin derivatives. rsc.org Enzymes offer highly efficient and selective processes compared to chemical catalysts. rsc.org For example, lipozyme TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of sugar-containing coumarin derivatives in continuous-flow microreactors, highlighting the potential for biocatalysis in producing novel coumarin compounds under green reaction conditions. rsc.org

Advanced Theoretical and Computational Modeling in Chromen-2-one Research

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and discovery of new molecules, including those in the chromen-2-one family. easpublisher.com These computational tools can rapidly analyze vast chemical spaces and predict the biological and physicochemical properties of compounds with increasing accuracy. easpublisher.comresearchgate.net This accelerates the identification of promising lead candidates and reduces the reliance on time-consuming and expensive experimental screening. easpublisher.com

Deep learning models, such as graph neural networks (GNNs) and transformers, are particularly well-suited for molecular property prediction as they can directly learn from the graph or sequential representations of molecules. easpublisher.comcecam.org These models can be trained on large datasets of known compounds and their properties to establish quantitative structure-activity relationships (QSAR). easpublisher.com Once trained, these models can predict the properties of novel, untested chromen-2-one derivatives. researchgate.net

Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), take this a step further by enabling "inverse QSAR." easpublisher.com Instead of predicting the properties of a given molecule, these models can generate entirely new molecular structures that are optimized to have a desired set of properties. easpublisher.comspringernature.com This allows for the de novo design of novel chromen-2-one scaffolds with tailored attributes. easpublisher.com

Challenges in this field include data sparsity and bias, as many molecular properties are measured on limited datasets. easpublisher.com The "black box" nature of some deep learning models can also make it difficult to interpret their predictions. easpublisher.com To address this, researchers are developing explainable AI (XAI) methods to highlight the key molecular substructures that drive a model's predictions. easpublisher.comnih.gov

Multi-scale Modeling for Complex Systems

Multi-scale modeling is a computational approach that bridges different levels of theory and simulation to describe complex systems that span a wide range of length and time scales. nih.gov This methodology is particularly relevant for understanding the behavior of chromen-2-one derivatives in biological environments or advanced materials. nih.govkit.edu By combining different methods, researchers can create a more comprehensive and accurate picture of a system's properties and dynamics. nih.gov

A typical multi-scale modeling approach might involve dividing a system into different regions, each treated with a different level of theory. nih.gov For example, the chromen-2-one molecule itself could be modeled using high-accuracy quantum mechanics (QM) to describe its electronic structure and reactivity. nih.gov The immediate surroundings, such as the active site of an enzyme, might be treated with classical molecular mechanics (MM) force fields. nih.gov The bulk solvent and other macroscopic components could be represented by a continuum model. nih.gov

This hierarchical approach allows for the detailed study of specific molecular interactions while still accounting for the influence of the larger environment. nih.gov For instance, multi-scale models can be used to simulate how a chromen-2-one derivative binds to a target protein, providing insights into the thermodynamics and kinetics of the interaction. nih.gov They can also be used to predict how these molecules will assemble in a material or how they will be transported across a biological membrane. kit.edutue.nl The development of predictive scale-bridging methods is a key goal in this area, aiming to create accurate models for materials design and discovery. kit.edu

Integration of Interdisciplinary Research Approaches for Chromen-2-one Investigations

Addressing the complex scientific challenges associated with the development and application of chromen-2-one derivatives requires the integration of knowledge and techniques from multiple scientific disciplines. ncsu.edumdpi.com Interdisciplinary research, which involves the collaboration of researchers from fields such as chemistry, biology, physics, computer science, and medicine, is essential for fostering innovation and achieving a holistic understanding of these compounds. ncsu.edumdpi.com

An interdisciplinary approach to chromen-2-one research might involve a team of synthetic chemists designing and creating new derivatives, while computational chemists use machine learning and multi-scale modeling to predict their properties and guide the synthetic efforts. nih.govanrfonline.in Biologists and pharmacologists could then investigate the biological activity of the most promising compounds in cellular and animal models. nih.gov This iterative cycle of design, synthesis, modeling, and testing is a hallmark of modern drug discovery and materials science. springernature.com

The benefits of interdisciplinary research are numerous. It allows for the tackling of complex problems that are beyond the scope of a single discipline, fosters creativity by merging diverse perspectives, and enhances the real-world relevance and application of research findings. mdpi.com For example, the development of a new chromen-2-one-based therapeutic would require expertise in medicinal chemistry, pharmacology, toxicology, and clinical medicine. nih.gov Similarly, the creation of a novel chromen-2-one-based material for an electronic device would necessitate collaboration between chemists, physicists, and engineers. kit.edu As research becomes increasingly specialized, the ability to work across disciplinary boundaries is becoming more critical for scientific advancement. mdpi.com

Q & A

Q. How can researchers optimize synthesis parameters for 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical tools like factorial design or response surface methodology minimize experimental runs while identifying interactions between variables. For example, coupling quantum mechanical calculations with empirical screening (as proposed by ICReDD’s reaction path search methods) can narrow optimal conditions .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this chromene derivative?

Methodological Answer: Combine single-crystal X-ray diffraction (for unambiguous confirmation of molecular geometry ) with NMR spectroscopy (to verify substituent positions and acetyl/hexyl group integration). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups. Cross-referencing with crystallographic databases (e.g., Acta Crystallographica reports) ensures consistency .

Q. How should initial bioactivity screening be designed to evaluate antimicrobial or cytotoxic potential?

Methodological Answer: Adopt agar diffusion assays or microdilution methods (as in antibacterial studies of chromene-Cr(III) complexes ). Include positive controls (e.g., ampicillin) and standardized microbial strains. For cytotoxicity, use cell viability assays (MTT/XTT) with dose-response curves. Ensure replicates to account for biological variability and apply ANOVA for statistical significance .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing analogous chromene derivatives?

Methodological Answer: Implement density functional theory (DFT) to model transition states and intermediate stability. Tools like Gaussian or ORCA simulate energy profiles, while machine learning algorithms (e.g., ICReDD’s data-driven approach) correlate experimental outcomes with descriptors like electrophilicity indices or steric effects . Validate predictions via kinetic studies (e.g., time-resolved NMR) .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved for this compound?

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this chromene derivative?

Methodological Answer: Employ chiral stationary phase chromatography (e.g., amylose-based columns) or capillary electrophoresis with cyclodextrin additives. For regioisomers, leverage differences in polarity using high-performance liquid chromatography (HPLC) with gradient elution. Membrane technologies (e.g., nanofiltration) may enhance scalability .

Q. How can researchers investigate the compound’s photophysical properties for potential optoelectronic applications?

Methodological Answer: Perform UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarity to study solvatochromism. Time-dependent DFT (TD-DFT) calculations predict excited-state behavior. For solid-state properties, analyze single crystals via polarized light microscopy or X-ray diffraction to correlate packing modes with emission profiles .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies between predicted and observed bioactivity results?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., impurities, solvent residues). Re-evaluate computational models by incorporating solvent-accessible surface area (SASA) or membrane permeability parameters. Cross-validate with in silico docking studies (e.g., AutoDock Vina) to assess target binding .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the compound’s degradation pathways?

Methodological Answer: Conduct deuterium labeling experiments (e.g., substituting labile hydrogens in the chromene ring) to probe rate-determining steps. Compare KIE values with DFT-calculated transition states to distinguish between proton-transfer or radical-mediated mechanisms. Couple with HPLC-MS to track degradation products .

Interdisciplinary Approaches

Q. How can chemical engineering principles improve large-scale reaction reproducibility?

Methodological Answer: Apply process control algorithms (e.g., PID controllers) to maintain critical parameters (temperature, pH). Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency in batch reactors. Integrate real-time monitoring (e.g., in situ FTIR) for feedback adjustments, aligning with CRDC’s guidelines on reactor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.